2-methylpropyl [3-(1-propyl-1H-benzimidazol-2-yl)propyl]carbamate
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Overview
Description
ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbon disulfide in an alkaline alcoholic solution.
Alkylation: The benzimidazole core is then alkylated with 1-bromopropane to introduce the propyl group at the 1-position of the benzimidazole ring.
Carbamoylation: The resulting compound is reacted with isobutyl chloroformate to form the final product, ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isobutyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles; conditions depend on the nucleophile and desired product.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Products with reduced functional groups.
Substituted Derivatives: Products with different substituents replacing the isobutyl group.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Material Science: It can be incorporated into polymer matrices to improve the mechanical and thermal properties of materials.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it a potential candidate for developing new antibiotics.
Anticancer Research: Its structure allows it to interact with DNA and proteins, making it a subject of interest in anticancer drug development.
Medicine:
Antiparasitic Agents: Benzimidazole derivatives are known for their antiparasitic activity, and this compound could be explored for similar applications.
Anti-inflammatory Drugs: Its anti-inflammatory properties make it a potential candidate for treating inflammatory diseases.
Industry:
Agriculture: The compound can be used as a pesticide or fungicide due to its antimicrobial properties.
Pharmaceuticals: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core allows it to bind to specific sites on these targets, inhibiting their activity and leading to the desired pharmacological effects. The propyl and isobutyl groups enhance its binding affinity and selectivity, making it a potent compound for various applications.
Comparison with Similar Compounds
BENZIMIDAZOLE: The parent compound with a simpler structure but similar core properties.
MEBENDAZOLE: A benzimidazole derivative used as an antiparasitic agent.
ALBENDAZOLE: Another antiparasitic benzimidazole derivative with a different substitution pattern.
Uniqueness: ISOBUTYL N-[3-(1-PROPYL-1H-1,3-BENZIMIDAZOL-2-YL)PROPYL]CARBAMATE is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for molecular targets
Properties
Molecular Formula |
C18H27N3O2 |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-methylpropyl N-[3-(1-propylbenzimidazol-2-yl)propyl]carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-4-12-21-16-9-6-5-8-15(16)20-17(21)10-7-11-19-18(22)23-13-14(2)3/h5-6,8-9,14H,4,7,10-13H2,1-3H3,(H,19,22) |
InChI Key |
LHZSIVNQSHLTRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CCCNC(=O)OCC(C)C |
Origin of Product |
United States |
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